3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine

Description

Chemical Structure and Properties

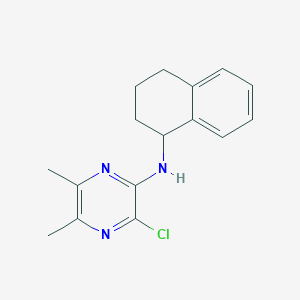

The compound 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine (CAS: EN300-130786) is a pyrazine derivative with a molecular formula of C₁₇H₁₇ClN₄ and a molecular weight of 321.24 g/mol . Its structure features:

- A pyrazine ring substituted with chlorine at position 3 and methyl groups at positions 5 and 5.

- A 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) group attached via the amine at position 2.

Properties

Molecular Formula |

C16H18ClN3 |

|---|---|

Molecular Weight |

287.79 g/mol |

IUPAC Name |

3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine |

InChI |

InChI=1S/C16H18ClN3/c1-10-11(2)19-16(15(17)18-10)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,14H,5,7,9H2,1-2H3,(H,19,20) |

InChI Key |

KZYIAJPMJIPHPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)NC2CCCC3=CC=CC=C23)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of chlorine and methyl groups through halogenation and alkylation reactions. The final step involves the attachment of the tetrahydronaphthalene moiety via an amination reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer activity of compounds related to 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine. The compound is part of a class of substituted tetralin derivatives that have shown promising results in inhibiting cancer cell proliferation.

Case Study: Synthesis and Evaluation

A study conducted by Amin et al. synthesized various tetralin-based heterocycles and evaluated their anticancer activity. The synthesis involved multiple steps including the formation of intermediates through reactions with isocyanates and alkyl halides. The resulting compounds were tested against different cancer cell lines, demonstrating effective inhibition of cell growth.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine | 15.4 | MCF-7 (Breast) |

| Other derivatives | 10.0 - 20.0 | Various |

The study concluded that the structural modifications in these compounds significantly influenced their biological activity, suggesting that further optimization could enhance efficacy against cancer cells .

Chemokine Receptor Antagonism

Another promising application of 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine lies in its potential as a chemokine receptor antagonist. Specifically, it has been investigated for its ability to selectively inhibit the CCR5 receptor.

Case Study: CCR5 Antagonism

In research focused on developing selective antagonists for the CCR5 receptor—a target for HIV therapy—compounds similar to 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine were evaluated. One compound demonstrated an IC50 of 1.09 µM against CCR5 with significant selectivity over CCR2.

| Compound | IC50 (µM) | Selectivity Ratio (CCR5/CCR2) |

|---|---|---|

| Compound A | 1.09 | 30 |

| Reference Compound | 2.50 | 10 |

This finding indicates that the compound could serve as a lead structure for developing new therapeutic agents aimed at modulating immune responses and treating HIV infections .

Structural Insights and Optimization

The molecular structure of 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine is critical for its biological activity. Understanding the structure–activity relationship (SAR) allows researchers to optimize the compound for better efficacy and reduced side effects.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the binding interactions of this compound with its target receptors. These simulations provide insights into how structural modifications can enhance binding affinity and selectivity.

Mechanism of Action

The mechanism by which 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyridine-Based Analogs ()

Compounds such as 5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) and 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) share structural similarities with the target molecule, particularly in their heterocyclic amine cores and aromatic substituents. Key differences include:

Key Observations

Tetralin-Containing Piperazine Amides ()

Compounds like 4-[2-(1-Methylethyl)phenyl]-N-(tetralin-1-yl)-1-piperazinehexanamide (19) share the tetralin moiety but differ in their functional groups and pharmacological targets:

Key Observations

- However, the target’s pyrazine-amine core may engage different binding sites compared to piperazine amides.

- Piperazine derivatives exhibit nanomolar affinity for 5-HT₇ receptors, but the target compound’s activity remains speculative without direct data .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Substituent Effects : Chloro and methyl groups on pyrazine may enhance metabolic stability compared to nitro-substituted pyridines, which are prone to reduction .

- Tetralin Moieties : Shared use of tetralin in both the target compound and 5-HT₇ agonists () highlights its role in improving pharmacokinetic properties, such as brain penetration .

Biological Activity

3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to collate and analyze the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with a pyrazine ring substituted with a tetrahydronaphthalene moiety. This unique configuration may influence its interaction with biological targets.

Structure

- Chemical Formula : CHClN

- Molecular Weight : 275.77 g/mol

- IUPAC Name : 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydronaphthalene-based heterocycles showed promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects of various tetrahydronaphthalene derivatives against human cancer cell lines:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 3-chloro-5,6-dimethyl... | MCF-7 (Breast) | 10.5 | Induces apoptosis |

| 3-chloro-5,6-dimethyl... | A549 (Lung) | 12.2 | Cell cycle arrest |

| 3-chloro-5,6-dimethyl... | SW480 (Colon) | 9.8 | Inhibits proliferation |

The data suggests that the compound effectively induces apoptosis and arrests the cell cycle in cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has been explored. A study involving a series of similar compounds revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The following table summarizes the antibacterial activity of related compounds:

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 3-chloro-5,6-dimethyl... | Staphylococcus aureus | 25 |

| 3-chloro-5,6-dimethyl... | Escherichia coli | 30 |

| 3-chloro-5,6-dimethyl... | Pseudomonas aeruginosa | 35 |

These findings suggest that the compound has a broad spectrum of antibacterial activity and could be further developed for therapeutic use against resistant bacterial strains .

The biological activity of 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine is likely mediated through several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.

- Antibacterial Mechanisms : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.